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Compound of Interest

Compound Name:
Ethyl 5-(1-hydroxyethyl)-1,2-

oxazole-3-carboxylate

CAS No.: 78934-71-1

Cat. No.: B2969495 Get Quote

Executive Summary
In medicinal chemistry, the isoxazole ring is a privileged scaffold, yet its synthesis—particularly

via [3+2] cycloaddition of nitrile oxides and alkynes—often yields a mixture of regioisomers.

Distinguishing the 3,5-disubstituted isomer (typically the thermodynamic product) from the 3,4-

disubstituted isomer (often the kinetic or sterically influenced product) is a critical quality gate in

SAR studies.

This guide provides a self-validating spectroscopic workflow to unambiguously assign these

regioisomers. The primary diagnostic indicator is the

H NMR chemical shift of the ring proton: H4 (

6.0–6.9 ppm) vs. H5 (

8.0–9.0 ppm).

The Regiochemical Challenge
The most common route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with

alkynes. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly regioselective

for triazoles, the isoxazole equivalent often lacks such absolute control, leading to mixtures.
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3,5-Disubstituted Isoxazole: The "head-to-tail" adduct. Usually favored by steric bulk and

electronic stabilization.

3,4-Disubstituted Isoxazole: The "head-to-head" adduct. Often a significant impurity or the

major product when using internal alkynes or specific directing groups.

Correct assignment is vital because the biological activity of isoxazole regioisomers often

differs by orders of magnitude due to the altered vector of the substituents.

NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The

electronic environment of the C4 and C5 positions differs drastically due to the electronegativity

of the adjacent oxygen atom at position 1.

A. H NMR: The "One-Look" Test
The proton attached to the isoxazole ring provides an immediate answer.

3,5-Disubstituted (Proton at H4): The H4 proton is flanked by two carbon atoms (C3 and C5).

It is shielded relative to H5.

Diagnostic Shift:

6.0 – 6.9 ppm (Singlet).

3,4-Disubstituted (Proton at H5): The H5 proton is directly adjacent to the ring oxygen. This

desheilding effect causes a massive downfield shift.

Diagnostic Shift:

8.0 – 9.0 ppm (Singlet).
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Scientist's Note: If your spectrum shows a singlet in the aromatic region around 8.5 ppm, you

almost certainly have the 3,4-isomer or a 5-unsubstituted isoxazole.

B. C NMR: The Methine Marker
Carbon spectroscopy confirms the proton data by identifying the hybridization and environment

of the methine carbon (CH).

3,5-Disubstituted (Methine at C4): The CH is beta to the oxygen.

Shift:

95 – 105 ppm.

3,4-Disubstituted (Methine at C5): The CH is alpha to the oxygen.

Shift:

150 – 165 ppm.

C. 2D NMR (HMBC): The Validator
For unambiguous assignment, particularly with complex substituents, Heteronuclear Multiple

Bond Correlation (HMBC) is required.

3,5-Isomer (H4): The H4 proton typically shows strong

and

correlations to two quaternary carbons (C3 and C5).

3,4-Isomer (H5): The H5 proton shows correlations to C4 and the oxygen-adjacent

environment, but the coupling patterns to the substituents differ significantly.
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Mass Spectrometry: Fragmentation Logic
While isomers often have identical molecular ions (

), their fragmentation pathways under Electron Ionization (EI) or MS/MS differ due to the lability
of the N-O bond.

Mechanism: N-O Bond Cleavage
Upon ionization, the isoxazole N-O bond is the weakest link.

3,5-Disubstituted: Cleavage often leads to a retro-[3+2] type fragmentation or rearrangement

to an azirine intermediate. A characteristic pathway involves the loss of a nitrile (R-CN) and

the formation of an acyl fragment (

).

3,4-Disubstituted: The proximity of substituents leads to different rearrangement ions. The

loss of substituents at the 3- and 4-positions occurs with different probabilities compared to

the 3,5-isomer.

Experimental Insight: In 3,5-diphenylisoxazole, the benzoyl cation (

105) is frequently the base peak due to the stability of the Ph-CO fragment formed

after ring cleavage.

UV/Vis Spectroscopy: Steric Influence
UV/Vis is less specific than NMR but useful for assessing planarity.

3,5-Isomers: The substituents are well-separated. If they are aryl groups, the molecule can

adopt a planar conformation, maximizing conjugation.

Result: Higher
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(Red shift) and higher extinction coefficient (

).

3,4-Isomers: Substituents at C3 and C4 experience steric clash (A(1,2) strain). This forces

the aryl rings to twist out of the isoxazole plane.

Result: Lower

(Blue shift) and reduced intensity (

) due to broken conjugation.

Comparative Data Summary
The following table synthesizes the critical spectroscopic differences.

Parameter
3,5-Disubstituted
Isoxazole

3,4-Disubstituted
Isoxazole

Mechanism/Reason
ing

Ring Proton H4 H5
Position relative to

Oxygen.

H Shift (

)

6.0 – 6.9 ppm 8.0 – 9.0 ppm
H5 is deshielded by

adjacent O.

Methine Carbon C4 C5
Carbon position in

ring.

C Shift (

)

95 – 105 ppm 150 – 165 ppm
C5 is alpha to Oxygen

(deshielded).

HMBC Correlations
H4

C3, C5

H5

C4, O-C

Long-range coupling

to quaternary C.

UV/Vis (

)
Higher (Red Shift) Lower (Blue Shift)

Steric twist in 3,4-

isomer reduces

conjugation.
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Experimental Workflow (Decision Tree)
The following diagram outlines the logical flow for assigning an unknown isoxazole product.

Unknown Isoxazole Product

Acquire 1H NMR (CDCl3/DMSO)

Locate Ring Proton Singlet

Assignment: 3,5-Disubstituted
(Thermodynamic Product)

Shift 6.0 - 6.9 ppm (H4)

Assignment: 3,4-Disubstituted
(Kinetic/Steric Product)

Shift 8.0 - 9.0 ppm (H5)

Validation: 13C NMR

Confirm

Confirm

Methine C ~100 ppm

Methine C ~160 ppm

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic assignment of isoxazole regioisomers based on

proton and carbon chemical shifts.

Standard Operating Procedure (SOP) for
Assignment
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Objective
To determine the regiochemistry of a reaction product from a nitrile oxide cycloaddition.

Materials
~5 mg of purified compound.

0.6 mL deuterated solvent (CDCl

is preferred; DMSO-

if solubility is poor).

NMR Spectrometer (400 MHz or higher).[1][2]

Protocol
Sample Preparation: Dissolve 5 mg of the solid in CDCl

. Ensure the solution is clear and free of paramagnetic impurities (which cause line
broadening).

Acquisition:

Run a standard proton (

H) scan (16 scans).

Run a standard carbon (

C) scan (128-512 scans depending on concentration).

Analysis:

Step 1: Integrate the aromatic region. Look for a sharp singlet that integrates to 1H.

Step 2: Check the chemical shift.[3][4]

If
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ppm, tentatively assign as 3,5-isomer.

If

ppm, tentatively assign as 3,4-isomer.

Step 3: Check the

C spectrum for the methine carbon signal (use HSQC if carbon signal is ambiguous).

Signal at ~100 ppm confirms 3,5-isomer.

Signal at ~160 ppm confirms 3,4-isomer.

Reporting: Report the assignment with the specific shift values to justify the structure in your

ELN or publication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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